molecular formula C11H10INO2 B11806826 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid

1-Ethyl-3-iodo-1H-indole-2-carboxylic acid

Katalognummer: B11806826
Molekulargewicht: 315.11 g/mol
InChI-Schlüssel: JDJYADYGMHZISW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features an ethyl group at the 1-position, an iodine atom at the 3-position, and a carboxylic acid group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid typically involves the iodination of 1-ethylindole followed by carboxylation. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. The reaction conditions often involve the use of iodine (I2) and a suitable oxidizing agent such as silver acetate (AgOAc) in an organic solvent like acetic acid.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available indole derivatives. The process includes:

  • N-alkylation of indole to introduce the ethyl group.
  • Iodination at the 3-position using iodine and an oxidizing agent.
  • Carboxylation at the 2-position through a reaction with carbon dioxide under high pressure and temperature.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Indole-2-carbinol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-iodo-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and the biological system being studied.

Similar Compounds:

    1-Methyl-3-iodo-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-3-bromo-1H-indole-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    1-Ethyl-3-chloro-1H-indole-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: this compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C11H10INO2

Molekulargewicht

315.11 g/mol

IUPAC-Name

1-ethyl-3-iodoindole-2-carboxylic acid

InChI

InChI=1S/C11H10INO2/c1-2-13-8-6-4-3-5-7(8)9(12)10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)

InChI-Schlüssel

JDJYADYGMHZISW-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2C(=C1C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.